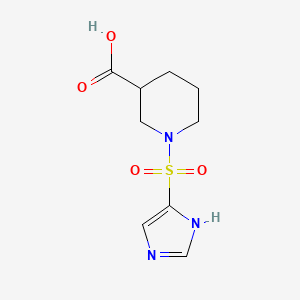

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid

描述

属性

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c13-9(14)7-2-1-3-12(5-7)17(15,16)8-4-10-6-11-8/h4,6-7H,1-3,5H2,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXSXLGCRWLSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392592 | |

| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899703-25-4 | |

| Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Imidazole Ring

- The imidazole ring can be synthesized via cyclization reactions of amido-nitrile precursors under mild conditions, often involving condensation of α-haloketones with amidines or related nitrogen sources.

- Alternatively, commercially available imidazole derivatives can be used as starting materials to streamline synthesis.

Introduction of the Sulfonyl Group

- Sulfonylation of the imidazole ring is typically achieved by reaction with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.

- The reaction conditions are carefully controlled to avoid over-sulfonation or degradation of the imidazole ring.

- The sulfonyl chloride intermediate formed can be further reacted with amines or other nucleophiles to form sulfonamide linkages.

Preparation of Piperidine-3-carboxylic Acid Intermediate

- Piperidine-3-carboxylic acid or its esters (e.g., ethyl piperidine-3-carboxylate) are either commercially sourced or synthesized via cyclization of appropriate amino acid derivatives.

- Protection of the amine group (e.g., with tert-butyloxycarbonyl) may be employed to prevent side reactions during coupling.

Coupling of Imidazole Sulfonyl and Piperidine Moieties

- The sulfonyl-imidazole intermediate is coupled with the piperidine-3-carboxylic acid derivative through nucleophilic substitution or amidation reactions.

- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or sulfonyl chlorides are used to facilitate bond formation.

- Reaction conditions are optimized to maximize yield and minimize by-products.

Final Functionalization and Purification

- If necessary, ester groups are hydrolyzed to yield the free carboxylic acid.

- Purification is typically performed by recrystallization or chromatographic techniques.

- The final product is characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imidazole ring formation | Cyclization of amido-nitriles, mild heating | Imidazole intermediate |

| 2 | Sulfonylation | Chlorosulfonic acid or SO3, controlled temp | Imidazole sulfonyl chloride intermediate |

| 3 | Piperidine-3-carboxylate prep | Cyclization or commercial sourcing | Protected piperidine-3-carboxylate |

| 4 | Coupling | Nucleophilic substitution with coupling agents | Sulfonyl-imidazole-piperidine conjugate |

| 5 | Hydrolysis and purification | Acid/base hydrolysis, recrystallization | 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid |

Research Findings on Optimization

- Use of protecting groups on the piperidine nitrogen improves selectivity and yield during coupling.

- Employing mild sulfonylation conditions reduces side reactions and degradation of sensitive groups.

- Continuous flow reactors and green chemistry principles have been explored to enhance reaction efficiency and reduce environmental impact.

- Optimization of solvent systems and temperature profiles has been shown to improve purity and scalability.

Analytical Data and Characterization

The final compound has the following key properties:

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C9H13N3O4S | PubChem |

| Molecular Weight | 259.28 g/mol | PubChem |

| CAS Number | 899703-25-4 | EPA DSSTox |

| IUPAC Name | This compound | PubChem |

| Structural Features | Imidazole ring, sulfonyl group, piperidine-3-carboxylic acid | Multiple sources |

Spectroscopic characterization (NMR, IR, MS) confirms the presence of the sulfonyl linkage, imidazole ring, and carboxylic acid functionality.

化学反应分析

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or piperidine rings are replaced by other groups.

Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Structure

The molecular formula of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid is C9H13N3O4S, with a molecular weight of approximately 259.28 g/mol. The compound features a piperidine ring, an imidazole moiety, and a sulfonyl group, which contribute to its biological activity and solubility characteristics.

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications of the imidazole ring can enhance activity against various bacterial strains, making it a candidate for antibiotic development .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Investigations into its mechanism of action revealed potential pathways involving apoptosis induction in cancer cells. For instance, derivatives of this compound have been tested in vitro against several cancer cell lines, showing promise in inhibiting cell proliferation .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For example, it has shown potential as an inhibitor of certain proteases, which play critical roles in cancer metastasis and viral replication .

Biochemical Research Applications

- Bioconjugation : The functional groups present in this compound allow for bioconjugation with biomolecules such as proteins and nucleic acids. This property is valuable for creating targeted drug delivery systems and diagnostic tools .

- Study of Protein Interactions : The compound can be utilized in research focused on protein-ligand interactions. Its ability to bind selectively to specific proteins may help elucidate mechanisms of action for various biological processes and diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Antimicrobial Activity | Antibiotic development | Effective against multiple bacterial strains |

| Anticancer Properties | Inhibition of cancer cell proliferation | Induces apoptosis in vitro |

| Enzyme Inhibition | Protease inhibition | Potential in reducing cancer metastasis |

| Bioconjugation | Targeted drug delivery systems | Enhances specificity and efficacy |

| Protein Interaction Studies | Understanding protein-ligand dynamics | Valuable insights into biological mechanisms |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .

- Cancer Research : In a study published in Cancer Research, the compound was tested on various cancer cell lines, showing a dose-dependent inhibition of cell growth and increased apoptosis markers, indicating its potential as a therapeutic agent for cancer treatment .

- Enzyme Inhibition Analysis : A biochemical assay indicated that the compound effectively inhibited cathepsin B activity, which is implicated in tumor progression and metastasis. This inhibition was found to correlate with reduced invasive properties of cancer cells in vitro .

作用机制

The mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity . These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid with key analogs:

Key Observations:

- Core Scaffold : All compounds share a piperidine-3-carboxylic acid backbone, but substituents vary significantly. The target compound’s imidazole-sulfonyl group distinguishes it from analogs with pyrazole-sulfonyl (CAS 1005611-34-6) or oxadiazole-pyridine (CAS 1338653-53-4) moieties .

- Molecular Weight : The target compound (259.28 g/mol) is lighter than KY-234 (517.61 g/mol) due to the absence of a benzhydryl-piperazine group .

- Purity : The pyrazine analog (CAS 930111-02-7) has a higher purity (97%) compared to the target compound (95%), which may influence experimental reproducibility .

Pharmacological and Functional Comparisons

- KY-234 (CAS 172544-75-1) : Exhibits dual thromboxane A2 (TXA2) synthetase inhibition (IC50: 10⁻⁹–10⁻⁶ M) and H1-blocking activity, effectively inhibiting anaphylactic bronchoconstriction in guinea pigs . This contrasts with the target compound, for which pharmacological data are unavailable.

- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid (CAS 930111-02-7): No explicit activity data are reported, but its pyrazine ring may enhance π-π stacking interactions in biological targets compared to the imidazole-sulfonyl group .

生物活性

1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid, with the CAS number 899703-25-4, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHNOS, and it has a molecular weight of 259.29 g/mol. This compound features an imidazole ring, which is known for its bioactivity, particularly in drug design.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds containing imidazole and piperidine moieties can modulate enzyme activities and receptor functions, potentially influencing pathways related to inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of piperidine have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications in the sulfonyl and carboxylic acid groups can enhance antimicrobial potency.

Inhibitory Effects on Enzymes

There is evidence that compounds with similar structural features can inhibit specific enzymes involved in metabolic pathways. For example, inhibitors targeting soluble epoxide hydrolase (sEH) have been developed from piperidine derivatives, indicating that this compound may exhibit similar inhibitory effects. Such inhibition can lead to significant changes in lipid metabolism and inflammatory responses.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

- Anticancer Activity : In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, possibly through the activation of caspases and alteration of mitochondrial membrane potential.

- Neuroprotective Effects : Some research suggests that imidazole-containing compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This could be beneficial in neurodegenerative diseases.

- Analgesic Properties : Preliminary findings indicate that related compounds may possess analgesic effects, potentially through modulation of pain pathways involving GABAergic and opioid systems.

Data Table: Summary of Biological Activities

常见问题

Basic: What experimental design strategies are recommended for optimizing the synthesis of 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid?

Answer:

Statistical Design of Experiments (DoE) is critical for identifying optimal reaction parameters (e.g., temperature, solvent ratio, catalyst loading). A fractional factorial design can screen variables efficiently, while response surface methodology (RSM) refines conditions for yield and purity. For example, highlights the use of DoE to minimize trial-and-error in chemical process development, particularly for imidazole derivatives . Additionally, coupling computational reaction path searches (e.g., quantum chemical calculations) with experimental validation, as described in , accelerates optimization by predicting intermediates and transition states .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a multi-technique approach:

- HPLC (with UV/Vis or MS detection) to assess purity (>98% is typical for research-grade material; see for analogous quality control protocols) .

- NMR (¹H/¹³C, COSY, HSQC) to confirm the piperidine ring conformation, imidazole sulfonyl linkage, and carboxylic acid moiety. Compare spectral data with structurally similar compounds (e.g., ’s RDKit-generated properties for sulfonyl-piperidine analogs) .

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as seen in ’s imidazole-carboxylic acid derivatives .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

- Thermal stability : reports a melting point of 217–219°C for a related sulfonyl-piperidine compound, suggesting thermal degradation may occur near this range .

- Light/moisture sensitivity : Store in amber vials under inert gas (N₂/Ar) at –20°C, as recommended for imidazole derivatives in .

- pH-dependent stability : The carboxylic acid group may protonate/deprotonate in aqueous buffers; conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfonyl-imidazole coupling?

Answer:

Contradictions in mechanistic pathways (e.g., radical vs. nucleophilic substitution) can be addressed via:

- DFT calculations to compare activation energies of proposed intermediates (’s quantum chemical methods) .

- Kinetic isotope effects (KIE) experiments to validate computational predictions. For example, ’s synthesis of imidazole-piperidine hybrids used solvent polarity studies to infer mechanistic steps .

- Cross-validation with spectroscopic trapping of intermediates (e.g., EPR for radical species) .

Advanced: What strategies mitigate spectral interference when analyzing this compound in biological matrices?

Answer:

- Chromatographic separation : Use UPLC with a C18 column (2.6 µm particle size) and gradient elution (0.1% formic acid in water/acetonitrile) to resolve the compound from endogenous biomolecules ( ’s HPLC protocols) .

- Mass spectrometry : Employ MRM (multiple reaction monitoring) for selective detection (e.g., m/z transitions specific to the sulfonyl-piperidine fragment) .

- Matrix-matched calibration to correct for ion suppression/enhancement, as detailed in ’s analytical workflows for imidazole derivatives .

Advanced: How can researchers reconcile contradictory bioactivity data across cell-based vs. in vivo assays?

Answer:

- Pharmacokinetic profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., microsomal incubation + LC-MS quantification) to identify bioavailability limitations ( ’s bioassay frameworks) .

- Target engagement studies : Use click chemistry probes (e.g., alkyne-tagged analogs) to confirm intracellular target interaction (’s feedback-loop approach linking computation and experiment) .

- Dose-response re-evaluation : Apply Hill slope analysis to distinguish off-target effects, as seen in ’s optimization of serotonin reuptake inhibitors .

Methodological: What techniques validate the compound’s role in enzyme inhibition studies?

Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to calculate Ki values (e.g., ’s use of kinetic data to confirm target modulation) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.

- Molecular docking : Align docking poses (e.g., AutoDock Vina) with mutagenesis data (e.g., ’s reaction path simulations) .

Methodological: How should researchers design controls to exclude piperidine ring tautomerization artifacts?

Answer:

- Deuterium exchange experiments : Monitor ¹H NMR shifts in D₂O to detect tautomerization (e.g., ’s stability studies on sulfonyl-piperidines) .

- Variable-temperature NMR : Identify coalescence temperatures for conformational interconversion.

- Synthetic controls : Prepare and test a locked analog (e.g., N-methylated piperidine) to isolate tautomerization effects, as in ’s imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。